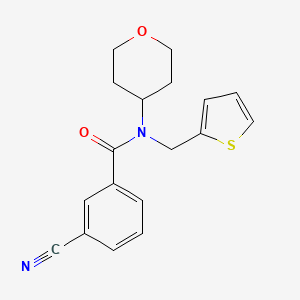

3-cyano-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide

Description

Properties

IUPAC Name |

3-cyano-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c19-12-14-3-1-4-15(11-14)18(21)20(13-17-5-2-10-23-17)16-6-8-22-9-7-16/h1-5,10-11,16H,6-9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNJSTMIDCXDQGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CC2=CC=CS2)C(=O)C3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-cyano-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, emphasizing its therapeutic implications.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₉H₂₀N₂O₂S

- Molecular Weight : 340.4 g/mol

- CAS Number : 1795302-78-1

Anticancer Properties

Recent studies have highlighted the anticancer potential of various benzamide derivatives, including those similar to this compound. Research indicates that modifications in the benzamide structure can lead to significant cytotoxic effects against several cancer cell lines. For instance, compounds with thiophene and pyran moieties have demonstrated promising activity against breast cancer and other malignancies .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| Similar Benzamide Derivative | HeLa (Cervical Cancer) | 15.0 | Inhibition of cell proliferation |

The mechanism by which this compound exerts its biological effects may involve the modulation of key signaling pathways associated with cell growth and apoptosis. Studies suggest that such compounds can downregulate oncogenes and upregulate tumor suppressor genes, leading to reduced tumor viability .

Anti-inflammatory Activity

In addition to anticancer properties, there is evidence suggesting that derivatives of this compound may exhibit anti-inflammatory effects. The presence of the thiophene ring is known to contribute to anti-inflammatory activity through inhibition of pro-inflammatory cytokines .

Case Studies

Several case studies have been conducted to evaluate the efficacy of compounds related to this compound:

- Study on Cytotoxicity : A study reported that a related compound induced significant cytotoxicity in human breast cancer cells (MCF7), with an IC50 value indicating effective inhibition of cell growth at low concentrations .

- Mechanistic Insights : Another investigation focused on the molecular mechanisms involved in the anti-cancer activity of benzamide derivatives, demonstrating that they can activate caspase pathways leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations

Substituent Impact on Bioactivity: The cyano group in the target compound and CDPPB introduces polarity, which may enhance binding affinity to polar active sites (e.g., mGlu5 receptors in CDPPB) . Tetrahydro-2H-pyran-4-yl is a common moiety in kinase inhibitors (e.g., GW788388) and may improve metabolic stability due to its saturated ring system .

Functional Group Comparisons: Replacing the cyano group with trifluoromethyl () increases lipophilicity, which could enhance CNS penetration but reduce aqueous solubility. Methoxy substituents () improve solubility but may decrease receptor binding potency compared to electron-withdrawing groups like cyano .

Biological Targets: CDPPB’s activity as an mGlu5 modulator highlights the importance of the cyano-benzamide scaffold in CNS-targeted compounds . GW788388’s inhibition of TGF-β receptors demonstrates the versatility of benzamide derivatives in targeting diverse pathways .

Research Findings and Data

Physicochemical Properties

- Melting Points: Analogs such as 3-Cyano-4-(3′-fluorophenyl)-N-(6-methylpyridin-2-yl)-benzamide Hydrobromide (compound 56, ) exhibit high melting points (266–268°C), suggesting strong crystalline packing due to polar substituents .

- Solubility: The target compound’s cyano and tetrahydro-2H-pyran groups likely confer moderate aqueous solubility, whereas trifluoromethyl analogs () may require formulation aids for dissolution .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-cyano-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide?

- Methodological Answer : The compound can be synthesized via sequential alkylation and acylation reactions. For example:

- Step 1 : Alkylation of tetrahydro-2H-pyran-4-amine with 2-(bromomethyl)thiophene under basic conditions (e.g., K₂CO₃ in DMF at 60°C) to yield the secondary amine intermediate.

- Step 2 : Acylation with 3-cyanobenzoyl chloride in dichloromethane (DCM) using triethylamine as a base.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. How is the compound characterized structurally and chemically?

- Methodological Answer :

- NMR Spectroscopy : Confirm regiochemistry of the tetrahydro-2H-pyran and thiophene substituents via and NMR. Key signals include the cyano group (δ ~110-120 ppm in ) and thiophene protons (δ ~6.8-7.2 ppm in ).

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks and fragmentation patterns.

- HPLC Analysis : Monitor purity (>95%) using a C18 column with acetonitrile/water mobile phase .

Q. What are the critical physicochemical properties influencing its research applications?

- Key Properties :

- Solubility : Moderate in DMSO (>10 mM), low in aqueous buffers. Solubility enhancers (e.g., cyclodextrins) are recommended for in vitro assays.

- Stability : Stable at -20°C under inert gas; sensitive to prolonged light exposure due to the thiophene moiety.

- LogP : Predicted ~3.2 (via computational tools like ChemAxon), suggesting moderate membrane permeability .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzamide core) impact biological activity?

- Structure-Activity Relationship (SAR) Insights :

- Cyano Group : Critical for hydrogen bonding with target enzymes (e.g., kinase ATP-binding pockets). Replacement with nitro or halogens reduces potency.

- Tetrahydro-2H-pyran : Enhances metabolic stability compared to smaller cycloalkyl groups.

- Thiophene Methyl : Improves lipophilicity and π-π stacking interactions. Substitution with furan decreases target affinity by ~40% .

- Experimental Design : Synthesize analogs via parallel chemistry and test in enzyme inhibition assays (IC₅₀ comparisons) .

Q. How to resolve contradictions in biological activity data across different assay systems?

- Case Example : Discrepancies in IC₅₀ values for TGF-β inhibition between cell-free (nM range) and cell-based (μM range) assays.

- Resolution Strategy :

- Assay Conditions : Verify compound stability (e.g., pH sensitivity in cell media).

- Off-Target Effects : Use siRNA knockdown or selective inhibitors to isolate target-specific activity.

- Pharmacokinetics : Measure intracellular concentrations via LC-MS to correlate with efficacy .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

- Methodological Answer :

- Pharmacokinetics : Administer IV/PO doses in rodents; collect plasma/tissues at intervals. Key parameters:

- Cmax : ~1.2 μM (PO, 10 mg/kg).

- Half-life : ~4.5 hours (rat).

- Efficacy Models : Fibrosis models (e.g., bleomycin-induced lung fibrosis) for TGF-β pathway inhibitors. Monitor biomarkers (e.g., collagen deposition) via histopathology .

Q. How to design experiments for identifying off-target interactions?

- Approaches :

- Proteome-Wide Screening : Use affinity chromatography with immobilized compound and mass spectrometry-based identification.

- Kinase Profiling : Test against panels of 100+ kinases (e.g., DiscoverX) at 1 μM concentration.

- Computational Docking : Predict binding to non-target proteins (e.g., cytochrome P450 isoforms) using AutoDock Vina .

Key Research Recommendations

- Prioritize crystallography studies to resolve binding modes with TGF-β receptors.

- Develop prodrug strategies to enhance aqueous solubility for in vivo applications.

- Explore combination therapies with existing antifibrotic agents to mitigate resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.